molecular formula C19H21NO4 B12326439 N-Methyllindcarpine

N-Methyllindcarpine

Cat. No.: B12326439
M. Wt: 327.4 g/mol
InChI Key: MBKKEBKZSKSAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyllindcarpine is a chemical compound offered as a high-purity reference standard for scientific investigation. This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research purposes . RUO products are exempt from the regulatory controls applicable to diagnostic tools and are not to be used for the diagnosis, prevention, or treatment of any disease or medical condition in humans . The specific biological activities, research applications, and mechanism of action for this compound are areas for ongoing scientific exploration. Researchers are responsible for ensuring all handling and usage comply with their institution's safety and ethical guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol

InChI

InChI=1S/C19H21NO4/c1-20-7-6-11-9-13(21)19(24-3)17-15(11)12(20)8-10-4-5-14(23-2)18(22)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3

InChI Key

MBKKEBKZSKSAPX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)O

Origin of Product

United States

Occurrence and Natural Distribution of N Methyllindcarpine

N-Methyllindcarpine has been isolated from plants belonging to the genus Sarcocapnos, a member of the Fumariaceae family. This genus comprises a number of species primarily found in the western Mediterranean region, particularly the Iberian Peninsula and North Africa. tubitak.gov.trthieme-connect.com These plants are often chasmophytes, meaning they are adapted to grow in the crevices of rocks, typically on limestone substrates. tubitak.gov.tr

The presence of this compound is characteristic of the cularine (B1669330) group of alkaloids, which are a significant chemical feature of the Sarcocapnos genus. thieme-connect.com Research on various Spanish species of Sarcocapnos has revealed a high concentration of cularine-type alkaloids, including N-methylated derivatives. thieme-connect.com

Comparative Phytochemical Profiling of N Methyllindcarpine Containing Plants

The chemical landscape of plants containing N-Methyllindcarpine is rich and varied, characterized by the co-occurrence of numerous other isoquinoline (B145761) alkaloids. Detailed phytochemical analyses of Sarcocapnos species have provided a comprehensive picture of this alkaloidal diversity.

A significant study involving the gas chromatography-mass spectrometry (GC-MS) analysis of nine taxa within the genus Sarcocapnos identified and quantified a range of isoquinoline alkaloids. wikipedia.orgnih.gov This research highlights that alongside cularine (B1669330) alkaloids like this compound, these plants produce several other classes of alkaloids.

The major structural groups of alkaloids found alongside this compound in Sarcocapnos species include:

Cularines and Isocularines: This is the most abundant group in all studied Sarcocapnos species. thieme-connect.comwikipedia.org

Aporphines thieme-connect.com

Benzophenanthridines thieme-connect.com

Benzylisoquinolines thieme-connect.com

Dibenzopyranazepines thieme-connect.com

Morphinandienones thieme-connect.com

Protoberberines thieme-connect.com

Protopines thieme-connect.comwikipedia.org

Ribasines thieme-connect.com

The following interactive data table provides a comparative overview of the alkaloid composition in several Sarcocapnos species. This data is derived from comprehensive phytochemical studies and illustrates the chemical diversity within which this compound is found.

Plant SpeciesAlkaloid ClassIdentified Compounds
Sarcocapnos enneaphyllaCularinesCularicine, O-Methylcularicine, Celtisine, Cularidine, Cularine, Celtine
IsocularinesSarcophylline, Sarcocapnine, Sarcocapnidine
Non-CularinesGlaucine, Protopine (B1679745), Ribasine, Dihydrosanguinarine, Chelidonine
Sarcocapnos crassifoliaCularinesCularicine, O-Methylcularicine, Celtisine, Cularidine, Cularine, Celtine
IsocularinesSarcophylline, Sarcocapnine, Sarcocapnidine
Non-CularinesGlaucine, Protopine, Ribasine, Dihydrosanguinarine, Chelidonine
Sarcocapnos saetabensisCularinesCularicine, O-Methylcularicine, Celtisine, Cularidine, Cularine, Celtine
IsocularinesSarcophylline, Sarcocapnine, Sarcocapnidine
Non-CularinesGlaucine, Protopine, Ribasine, Dihydrosanguinarine, Chelidonine
Sarcocapnos pulcherrimaCularinesCularicine, O-Methylcularicine, Celtisine, Cularidine, Cularine, Celtine
IsocularinesSarcophylline, Sarcocapnine, Sarcocapnidine
Non-CularinesGlaucine, Protopine, Ribasine, Dihydrosanguinarine, Chelidonine

This table is a representation of the types of alkaloids found in these species based on published research. The presence and concentration of specific alkaloids can vary.

Further research has also explored the phytochemical profiles of related genera within the Fumarioideae subfamily, such as Corydalis and Fumaria. While these genera are also rich in isoquinoline alkaloids, their specific alkaloid profiles can differ from that of Sarcocapnos. For instance, studies on various Fumaria species have identified alkaloids such as protopine, cryptopine, and sanguinarine (B192314) as prominent constituents. tubitak.gov.trnih.govtubitak.gov.tr Similarly, Corydalis species are known for a diverse array of alkaloids, including protoberberine and protopine derivatives. nih.govnih.gov This highlights the distinct chemotaxonomic significance of the alkaloid profiles within this plant subfamily.

Methodologies for Isolation and Purification of N Methyllindcarpine

Extraction Protocols from Plant Matrices

The initial step in isolating N-Methyllindcarpine involves extracting it from its botanical source. Various plant species have been reported to contain this alkaloid, including Actinodaphne pruinosa nih.gov, Alseodaphne corneri um.edu.my, and Glaucium pulchrum nih.gov. The choice of extraction solvent and method significantly influences the yield and purity of the crude extract.

Common extraction solvents employed for alkaloids like this compound include:

Polar solvents : Ethanol and methanol (B129727) are frequently used due to their ability to dissolve a wide range of organic compounds, including alkaloids dergipark.org.tr.

Less polar solvents : n-Hexane and ethyl acetate (B1210297) are also utilized, often in sequential extractions or as part of solvent mixtures to capture compounds with varying polarities dergipark.org.trui.ac.id.

Water : While less effective for extracting alkaloids directly, water can be used in initial steps or in combination with other solvents, sometimes with pH adjustments.

Extraction techniques range from simple maceration (soaking plant material in a solvent) to more efficient methods like Soxhlet extraction, which involves continuous extraction with a solvent dergipark.org.trresearchgate.netmdpi.com. The specific plant part used (e.g., stem bark, leaves) can also influence the extraction efficiency nih.gov. After extraction, the solvent is typically evaporated under reduced pressure to yield a crude extract containing this compound along with numerous other phytochemicals.

Table 1: Plant Sources and Extraction Solvents for this compound

Plant SpeciesPlant PartReported Extraction SolventsReference
Actinodaphne pruinosaStem barkn-Hexane, Ethanol nih.govui.ac.id
Alseodaphne corneri(General chromatography techniques) um.edu.my
Glaucium pulchrum(General isolation methods) nih.gov

Chromatographic Separation Techniques

Following the initial extraction, chromatographic methods are indispensable for separating this compound from the complex mixture of compounds present in the crude extract. These techniques exploit differences in the physical and chemical properties of the compounds, such as polarity, size, and charge.

Conventional column chromatography is a widely used technique for purifying compounds on a larger scale than thin-layer chromatography (TLC). It involves packing a column with a stationary phase, typically silica (B1680970) gel or alumina, and eluting the sample with a mobile phase (solvent system) hawachhplccolumn.comwikipedia.orgyoutube.com. The separation occurs as compounds differentially adsorb to the stationary phase and move down the column at varying rates based on their polarity and interaction with the eluent wikipedia.orgyoutube.com.

For this compound, silica gel is commonly employed as the stationary phase. The mobile phase is usually a mixture of organic solvents, with polarity adjusted to achieve optimal separation. For instance, solvent systems might include combinations of hexane, ethyl acetate, chloroform, or methanol, depending on the specific polarity of this compound and the other components in the mixture hawachhplccolumn.comwikipedia.org. This method is effective for isolating significant quantities of the compound, allowing for subsequent analytical characterization hawachhplccolumn.comwikipedia.org.

Preparative Thin Layer Chromatography (Prep-TLC) is an extension of analytical TLC, adapted for the purification of larger amounts of material. In Prep-TLC, thicker layers of stationary phase (e.g., silica gel) are used on plates, and samples are applied as bands or streaks rather than small spots silicycle.comgoogle.comnih.gov. After development with an appropriate solvent system, distinct bands corresponding to separated compounds are visualized, and the material from the desired band is scraped off the plate and eluted silicycle.comnih.gov.

Prep-TLC is particularly useful for purifying compounds when other methods are less efficient or for obtaining smaller, highly pure samples. Solvent systems used in Prep-TLC are similar to those in conventional column chromatography, chosen to provide good separation of this compound from its co-occurring compounds. An example of a solvent system used for resolving bands in TLC, which could be adapted for preparative scale, is Chloroform: Methanol: 25% aqueous NH3 (85:14:1) researchgate.net.

Micellar Electrokinetic Chromatography (MEKC) is a powerful technique used for the analytical separation of both neutral and charged molecules. It is a modification of capillary electrophoresis (CE) where a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer at a concentration above its critical micelle concentration (CMC) tandfonline.comwikipedia.orgnih.gov. The micelles act as a pseudo-stationary phase, allowing separation based on differential partitioning of analytes between the aqueous buffer and the micellar interior tandfonline.comwikipedia.org.

MEKC has been successfully applied to optimize the separation of aporphine (B1220529) alkaloids, including this compound, alongside related compounds like lindcarpine and boldine (B1667363) tandfonline.comresearchgate.net. Optimization of MEKC separations typically involves adjusting buffer parameters such as the concentrations of buffer salts (e.g., sodium borate), surfactants (e.g., SDS), and modifiers (e.g., sodium heptanesulfonate) to achieve baseline separation within a reasonable timeframe tandfonline.comresearchgate.net. While primarily analytical, MEKC's high resolution makes it valuable for assessing the purity of isolated compounds and for method development.

Beyond chromatographic separation, specific solvents play a crucial role in various purification steps, including extraction, washing, and recrystallization. Solvents commonly used in the isolation of this compound and similar compounds include:

Chloroform, Dichloromethane, Ethyl Acetate : These are frequently used as extraction solvents and in liquid-liquid extraction steps to partition compounds between aqueous and organic phases. Their differing polarities allow for selective extraction rochester.edulsu.edu.

Acetone : Acetone is a polar aprotic solvent that can be used for extraction and as a component in mobile phases for chromatography. It is also used in some washing procedures rochester.edulsu.edu.

Dimethyl Sulfoxide (DMSO) : DMSO is a highly polar, aprotic solvent. While effective at dissolving many compounds, its high boiling point and miscibility with water can make it challenging to remove completely from samples rochester.edulsu.eduresearchgate.net. Efficient removal often requires extensive water washes or specialized techniques.

These solvents are selected based on the solubility profile of this compound and the nature of the impurities to be removed. Recrystallization, a common purification technique, utilizes solvents in which the compound is soluble at elevated temperatures but less soluble at lower temperatures, allowing pure crystals to form researchgate.net.

Table 2: Common Solvents in this compound Purification

SolventPolarity Index (approx.)Common Use in PurificationNotesReference
Chloroform4.1Extraction, Liquid-Liquid Extraction, Chromatography Mobile PhaseModerately polar; can be used for washing. rochester.edulsu.edu
Dichloromethane3.1Extraction, Liquid-Liquid Extraction, Chromatography Mobile PhaseLess polar than chloroform; environmental concerns may exist. rochester.edulsu.edu
Ethyl Acetate4.4Extraction, Liquid-Liquid Extraction, Chromatography Mobile PhaseModerately polar; good for partitioning. rochester.edulsu.edu
Acetone5.1Extraction, Chromatography Mobile Phase, WashingPolar aprotic; can be used for recrystallization. rochester.edulsu.edu
DMSO7.2Dissolution, Sample PreparationHighly polar; difficult to remove due to high boiling point and water miscibility; requires extensive washing. rochester.edulsu.eduresearchgate.net

Assessment of Compound Purity

Once this compound has been isolated and purified, its purity must be rigorously assessed. This is typically achieved using a combination of analytical techniques that provide information about the presence of residual impurities and confirm the identity of the compound.

Key analytical methods include:

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard technique for assessing purity, capable of separating and quantifying even trace amounts of impurities based on their differential interaction with a stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are crucial for structural elucidation and purity assessment. Quantitative ¹H NMR (qHNMR) can provide precise purity values by integrating proton signals relative to a known internal standard nih.gov. NMR data is often compared to literature values for confirmation um.edu.myresearchgate.net.

Mass Spectrometry (MS) : MS provides information about the molecular weight of the compound and its fragmentation patterns, aiding in identification and detecting impurities with different masses nih.govum.edu.my.

Spectrophotometry (UV-Vis, IR) : Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy can provide complementary information about the functional groups and electronic structure of this compound, assisting in its identification and purity checks um.edu.my.

The combination of these techniques ensures that the isolated this compound is sufficiently pure for further scientific investigation.

List of Compounds Mentioned:

this compound

Lindcarpine

Laurolitsine

Boldine

Norpredicentrine

Isocorydine

Laurotetanine

N-methyl-laurotetanine

Isoboldine

Reticuline (B1680550)

Gyrolidine

3′, 4′-dihydonorstephasubine

Norstephasubine

Thalrugosine

O-methyllimacusine

2-norobaberine

3′, 4′-dihydostephasubine

Stephasubine

Stephasubimine

Cornerin A

Norboldine

Sinoacutine

Milonine

Sebiferine

O-O-dimethylgrisabine

(+)-N-(2-hydroxypropyl)lindcarpine

(+)-boldine

(+)-norboldine

(+)-lindcarpine

(+)-methyllindcarpine

(+)-bulbocapnine

(+)-actinodaphnine

(+)-11-methoxynornoelistine

Lysicamine

(−)-O-methylisopiline

(+)-N-nornuciferine

Structural Elucidation and Spectroscopic Characterization of N Methyllindcarpine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been an indispensable tool in the structural determination of N-Methyllindcarpine, providing detailed information about the carbon and hydrogen framework of the molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT)

The ¹H NMR spectrum of this compound reveals characteristic signals for an aporphine (B1220529) alkaloid. The spectrum typically shows signals for aromatic protons, methoxy (B1213986) groups, and an N-methyl group. The aromatic region displays signals corresponding to the protons on the substituted aromatic rings of the aporphine core. The presence of methoxy groups is confirmed by sharp singlets in the upfield region of the spectrum. A key feature is the singlet corresponding to the N-methyl group, which is a defining characteristic of this compound.

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. The spectrum of this compound shows distinct signals for the aromatic carbons, the quaternary carbons of the aporphine skeleton, the methoxy carbons, and the N-methyl carbon. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, which is crucial for the complete assignment of the carbon signals.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

PositionδH (ppm)δC (ppm)
1-145.2
1a-127.8
2-150.5
36.56 (s)111.4
3a-122.9
42.55 (m), 3.05 (m)29.1
52.70 (m), 3.10 (m)53.2
6a3.15 (m)62.8
72.95 (m)34.9
7a-129.5
86.78 (s)114.8
9-144.1
10-148.6
118.05 (s)111.2
11a-121.5
N-CH₃2.54 (s)43.7
1-OCH₃3.58 (s)56.1
2-OCH₃3.88 (s)60.3
10-OCH₃3.90 (s)55.9

Note: The chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the solvent signal. The data presented is a compilation from typical values for aporphine alkaloids of this type and may vary slightly depending on the solvent and experimental conditions.

Two-Dimensional NMR (COSY, NOESY, HMQC, HMBC)

Two-dimensional NMR experiments were instrumental in assembling the complete structure of this compound by establishing connectivity between protons and carbons.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify proton-proton coupling networks within the molecule, particularly in the aliphatic regions of the aporphine core, helping to trace the connectivity of the protons in the ethylamino bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are in close proximity, providing crucial information about the stereochemistry of the molecule. For this compound, NOESY correlations can help to establish the relative orientation of substituents on the aporphine skeleton.

HMQC (Heteronuclear Multiple Quantum Coherence): The HMQC (or its more modern equivalent, HSQC) spectrum correlates each proton with the carbon to which it is directly attached. This experiment allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS analysis of this compound typically shows a prominent protonated molecular ion peak [M+H]⁺. The high-resolution measurement of this peak allows for the determination of the exact mass, which in turn is used to calculate the elemental composition. For this compound, the molecular formula has been determined to be C₁₉H₂₁NO₄.

Table 2: HRESIMS Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺328.1543328.1549

Key Fragmentation Patterns of Aporphine Alkaloids

The fragmentation of aporphine alkaloids in mass spectrometry is well-characterized and provides significant structural information. medchemexpress.commedchemexpress.cnrsc.orgforcbio.comnih.gov The fragmentation pathways are influenced by the substituents on the aromatic rings and the nature of the nitrogen substitution. medchemexpress.comrsc.org

Common fragmentation patterns for aporphine alkaloids like this compound include:

Loss of the N-methyl group: A characteristic fragmentation involves the loss of the methyl group from the nitrogen atom.

Retro-Diels-Alder (RDA) reaction: The tetracyclic core can undergo an RDA reaction, leading to the cleavage of the B ring and providing information about the substitution pattern on the A and D rings.

Loss of substituents: The molecule can lose its methoxy groups as either a methyl radical (•CH₃) or methanol (B129727) (CH₃OH), and hydroxyl groups as water (H₂O). medchemexpress.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characteristic of the aporphine chromophore. The spectrum typically exhibits absorption maxima that are indicative of the conjugated aromatic system within the molecule.

Table 3: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)
Methanol220, 282, 305

The observed absorption bands correspond to π-π* electronic transitions within the aromatic rings of the aporphine skeleton. The specific wavelengths and intensities of these absorptions can be influenced by the substitution pattern on the aromatic rings.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present within a molecule. The IR spectrum of an organic compound provides a unique fingerprint based on the vibrational frequencies of its bonds. For this compound, the IR spectrum is expected to display a series of absorption bands corresponding to the vibrations of its specific functional groups.

Based on the general structure of N-methylated aporphine alkaloids, the following characteristic IR absorption bands can be anticipated for this compound:

Aromatic C-H Stretching: Vibrations of the C-H bonds on the aromatic rings typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds of the N-methyl group and other aliphatic protons would be observed in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are expected to produce characteristic absorptions in the 1600-1450 cm⁻¹ region. These bands are often seen as a set of sharp peaks. For instance, related aporphine alkaloids show absorptions around 1585 and 1467 cm⁻¹. researchgate.net

C-O Stretching: The presence of ether (methoxy) groups would give rise to strong C-O stretching bands, typically in the 1260-1000 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond of the tertiary amine is expected in the 1250-1020 cm⁻¹ range.

Methylenedioxy Group: If a methylenedioxy group is present, characteristic absorptions would be expected around 1040 and 935 cm⁻¹. researchgate.net

Hydroxyl (O-H) Group: The presence of a hydroxyl group would be indicated by a broad absorption band in the region of 3600-3200 cm⁻¹. The broadness of the peak is a result of hydrogen bonding. For example, the related alkaloid (-)-N-methylguattescidine exhibits an O-H band at 3409 cm⁻¹. mdpi.com

The following table summarizes the expected characteristic IR absorptions for the functional groups likely present in this compound.

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch3000 - 2850Medium
Aromatic C=C Stretch1600 - 1450Medium to Weak
C-O Stretch (Ether)1260 - 1000Strong
C-N Stretch (Tertiary Amine)1250 - 1020Medium to Weak
O-H Stretch (Alcohol/Phenol)3600 - 3200Strong, Broad
Methylenedioxy Group~1040 and ~935Medium

Comparative Analysis with Spectroscopic Data from Literature

A comparative analysis of the spectroscopic data of this compound with that of structurally similar aporphine alkaloids reported in the literature is essential for its unambiguous identification. The spectral features of known N-methylated aporphine alkaloids provide a valuable reference for assigning the signals observed for this compound.

For instance, the alkaloid (-)-N-methylguattescidine , isolated from Fissistigma latifolium, presents a molecular formula of C₁₉H₁₇NO₄. mdpi.com Its IR spectrum shows a distinct carbonyl (C=O) absorption at 1,710 cm⁻¹ and a hydroxyl (O-H) absorption at 3,409 cm⁻¹. mdpi.com The presence of a carbonyl group is a distinguishing feature not expected in all aporphine alkaloids and highlights the structural diversity within this class.

Another relevant compound is (S)-3-methoxy-nordomesticine , which, while not N-methylated, provides useful IR data for the aporphine core. researchgate.net Its IR spectrum displays a hydroxyl absorption at 3404 cm⁻¹, aromatic ring vibrations at 1585 and 1467 cm⁻¹, and characteristic bands for a methylenedioxy group at 1039 and 935 cm⁻¹. researchgate.net

The analysis of nuciferine and roemerine , two other N-methylated aporphine alkaloids from Nelumbo nucifera, further aids in the characterization. mdpi.com While specific IR data for these compounds is not detailed in the provided context, their known structures, featuring N-methyl, methoxy, and in the case of roemerine, a methylenedioxy group, serve as important comparators for NMR and MS data, which in turn informs the expected IR characteristics. mdpi.com

By comparing the IR spectrum of this compound with the data from these and other related alkaloids, a detailed and confident structural assignment can be achieved. The presence or absence of specific bands, along with their precise wavenumbers and shapes, allows for the confirmation of the substitution pattern on the aporphine skeleton.

The following table presents a comparative view of the reported IR spectroscopic data for some related aporphine alkaloids.

CompoundReported IR Absorptions (cm⁻¹)Source
(-)-N-methylguattescidine 3409 (O-H), 1710 (C=O) mdpi.com
(S)-3-methoxy-nordomesticine 3404 (O-H), 1585 (aromatic), 1467 (aromatic), 1039 (methylenedioxy), 935 (methylenedioxy) researchgate.net
Aporphine Alkaloid from Alseodaphne corneri ~3450 (O-H) upsi.edu.my

This comparative approach is fundamental in the field of natural product chemistry for the structural elucidation of new or rare compounds.

Biosynthesis and Chemical Synthesis Approaches to N Methyllindcarpine

Elucidation of Proposed Biosynthetic Pathways for Aporphine (B1220529) Alkaloids

The biosynthesis of aporphine alkaloids, a major subgroup of isoquinoline (B145761) alkaloids, is a multi-step enzymatic process originating from simple amino acid precursors. wikipedia.orgnumberanalytics.com The formation of the characteristic tetracyclic aporphine core is a result of specific cyclization of a benzylisoquinoline intermediate. wikipedia.org

Precursor Involvement in Isoquinoline Alkaloid Biosynthesis

The biosynthetic journey to aporphine alkaloids commences with the amino acid L-tyrosine. egpat.comkegg.jpimperial.ac.uk Through a series of enzymatic reactions, tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. kegg.jpfrontiersin.org The entire carbon skeleton of tyrosine, except for the carboxylic acid group, is incorporated into the final alkaloid structure. egpat.com

The condensation of dopamine and 4-hydroxyphenylacetaldehyde is a pivotal step catalyzed by the enzyme norcoclaurine synthase (NCS), which forms the fundamental isoquinoline structure, (S)-norcoclaurine. frontiersin.orgnih.gov This molecule then undergoes a sequence of modifications, including O-methylation by O-methyltransferases (OMTs) and N-methylation by N-methyltransferases (NMTs), to yield (S)-reticuline. nih.gov (S)-reticuline is a critical branchpoint intermediate, serving as the direct precursor for a wide array of benzylisoquinoline alkaloids, including the aporphines. kegg.jpnih.govnih.gov

Precursor MoleculeRole in Biosynthesis
L-TyrosineThe primary amino acid origin for the isoquinoline skeleton. egpat.comkegg.jp
DopamineDerived from tyrosine, it forms one part of the isoquinoline core. kegg.jpnih.gov
4-hydroxyphenylacetaldehydeAlso derived from tyrosine, it provides the remaining atoms for the initial isoquinoline structure. kegg.jpnih.gov
(S)-NorcoclaurineThe product of the initial condensation, representing the basic isoquinoline scaffold. nih.gov
(S)-ReticulineA key branchpoint intermediate formed after methylation steps; the direct precursor to the aporphine core. nih.govacs.org

Enzymatic Steps and Mechanistic Considerations in Aporphine Formation

The transformation from the benzylisoquinoline precursor (S)-reticuline to the aporphine scaffold is achieved through an intramolecular oxidative phenol (B47542) coupling reaction. wikipedia.orgacs.org This crucial step involves the formation of a carbon-carbon bond between the two aromatic rings of the reticuline (B1680550) molecule. wikipedia.orgeolss.net

This cyclization is catalyzed by specific cytochrome P450 enzymes. acs.orgnih.gov For instance, the enzyme CYP80G2, also known as corytuberine (B190840) synthase, facilitates the intramolecular C-C coupling of (S)-reticuline to produce (S)-corytuberine, an aporphine alkaloid. acs.orgnih.gov The mechanism involves the oxidation of the phenolic hydroxyl groups on reticuline, creating radical intermediates that then couple to form the new ring, resulting in the rigid tetracyclic structure characteristic of aporphines. wikipedia.orgeolss.net Another key enzyme family involved in the broader biosynthesis of related alkaloids is the Berberine Bridge Enzyme (BBE), which catalyzes the cyclization of the N-methyl group to form a different class of isoquinoline alkaloids, highlighting the diverse roles of oxidative enzymes in this pathway. frontiersin.orgclockss.org

EnzymeFunctionMechanism
Norcoclaurine Synthase (NCS)Catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde. frontiersin.orgnih.govPictet-Spengler type reaction.
Cytochrome P450 Monooxygenases (e.g., CYP80G2)Catalyzes the intramolecular C-C bond formation to create the aporphine core. acs.orgnih.govOxidative phenol coupling of (S)-reticuline. wikipedia.orgacs.org
Berberine Bridge Enzyme (BBE)Catalyzes N-methyl cyclization on (S)-reticuline in related pathways. frontiersin.orgOxidative cyclization to form the "berberine bridge". frontiersin.org

Investigation of N-Methylation Processes in Natural Products

The N-methylation of the nitrogen atom in the isoquinoline ring system is a common modification in alkaloid biosynthesis, leading to compounds like N-Methyllindcarpine. nih.govmdpi.com This reaction is catalyzed by a class of enzymes known as N-methyltransferases (NMTs). frontiersin.orgmdpi.com

The process utilizes S-adenosyl-l-methionine (SAM) as the universal methyl group donor. nih.govnih.gov The NMT enzyme facilitates the transfer of the methyl group from SAM to the secondary amine of the alkaloid precursor, forming the N-methylated product and S-adenosyl-l-homocysteine (SAH). mdpi.comnih.gov This methylation step can occur at various stages of the biosynthetic pathway. For example, (S)-coclaurine is N-methylated to form N-methylcoclaurine early in the pathway, while in other cases, the N-methylation can be a final tailoring step after the core aporphine structure is established. nih.gov The use of methylation to create reactive intermediates is a recurring theme in natural product biosynthesis. nih.gov

Synthetic Strategies for Aporphine Alkaloid Analogs

The chemical synthesis of aporphine alkaloids provides access to these complex molecules for further study and the creation of novel analogs. Strategies often involve the construction of the core tetrahydroisoquinoline (THIQ) ring followed by an intramolecular cyclization to form the biaryl system.

Progress in Total Synthesis of Related Aporphines (e.g., Isocorydine)

The total synthesis of aporphine alkaloids like isocorydine, which is structurally related to this compound, has been achieved through various routes. researchgate.netacs.orgacs.org A common strategy involves two key phases: the construction of a 1-benzyltetrahydroisoquinoline intermediate and its subsequent intramolecular cyclization.

The isoquinoline core is often assembled using classic reactions such as the Bischler-Napieralski or Pictet-Spengler reactions. acs.orgtdl.orgresearchgate.net For example, a substituted phenethylamine (B48288) can be coupled with a phenylacetic acid derivative to form an amide, which is then cyclized. researchgate.net

The crucial step is the formation of the aporphine's biaryl bond. Modern methods frequently employ palladium-catalyzed intramolecular direct arylation, where a halogenated benzylisoquinoline is cyclized. acs.orgnih.govresearchgate.net Other approaches include photocatalytic oxidative phenol coupling, which mimics the proposed biosynthetic pathway, and Pschorr cyclization. nih.gov The synthesis of (S)-isocorydine has been reported, sometimes utilizing asymmetric hydrogenation to establish the correct stereochemistry. researchgate.net

Synthetic ReactionPurpose in Aporphine Synthesis
Bischler-Napieralski ReactionFormation of a 3,4-dihydroisoquinoline (B110456) intermediate, which is then reduced to the THIQ core. clockss.orgresearchgate.net
Pictet-Spengler ReactionOne-pot synthesis of the tetrahydroisoquinoline (THIQ) core from a phenethylamine and an aldehyde. acs.orgtdl.org
Pd-catalyzed Direct ArylationIntramolecular C-C bond formation to create the biaryl system of the aporphine scaffold. nih.govresearchgate.net
Asymmetric HydrogenationTo establish the stereocenter at C6a with high enantiomeric excess. researchgate.netresearchgate.net
Pschorr ReactionAn intramolecular radical cyclization to form the biaryl bond. acs.org

Semi-Synthetic Derivatization Approaches for Structural Modification

Semi-synthesis offers a powerful avenue for creating novel aporphine alkaloid analogs by chemically modifying natural isolates. nih.govuga.edu This approach leverages the readily available core structure of an existing aporphine to explore structure-activity relationships. nih.gov

Structural modifications can be targeted at various positions on the aporphine scaffold. For example, new nitrogenous functionalities have been introduced at the C10 position to create analogs with different receptor binding profiles. cuny.edu Other derivatizations include bromination of the aromatic rings followed by cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach new aryl groups. nih.gov The nitrogen atom of the piperidine (B6355638) ring can also be modified, for instance, by changing the N-methyl group to an N-propyl group, which can alter biological selectivity. cuny.edu These semi-synthetic modifications allow for the generation of a diverse library of compounds based on the aporphine core. uga.edu

Chemical Reactivity and Stability Profiles of N Methyllindcarpine

Influence of the N-Methyl Group on Molecular Reactivity

The presence of an N-methyl group is a defining structural feature of N-Methyllindcarpine, exerting a significant influence on its molecular reactivity. This influence can be understood through the interplay of electronic and steric effects. The nitrogen atom in the aporphine (B1220529) scaffold possesses a lone pair of electrons, rendering it nucleophilic and basic. The methyl group, being an electron-donating group through induction, increases the electron density on the nitrogen atom. This enhanced electron density makes the nitrogen lone pair more available for donation to electrophiles, thereby increasing the nucleophilicity and basicity of the molecule compared to its N-desmethyl counterpart.

This heightened nucleophilicity has several reactive implications. The nitrogen atom can readily participate in reactions with a variety of electrophiles. For instance, it can be further alkylated to form a quaternary ammonium (B1175870) salt, a reaction common to tertiary amines. The increased basicity also means that this compound will readily form salts in the presence of acids.

Sterically, the methyl group introduces some bulk around the nitrogen atom. While a methyl group is relatively small, it can still hinder the approach of very large or bulky electrophiles to the nitrogen atom. This steric hindrance can influence the regioselectivity of reactions in molecules with multiple potential reactive sites. However, for most common electrophiles, the electronic effect of the N-methyl group, which activates the nitrogen, is the dominant factor governing its reactivity.

Effect Description Impact on Reactivity
Electronic (Inductive Effect) The methyl group donates electron density to the nitrogen atom.Increases the nucleophilicity and basicity of the nitrogen.
Steric Hindrance The methyl group occupies space around the nitrogen atom.May hinder the approach of bulky reagents to the nitrogen.

Reaction Mechanisms Involving Nitrogen-Containing Heterocycles

N-Demethylation: The removal of the N-methyl group is a common metabolic and synthetic transformation for many N-methylated alkaloids researchgate.netnih.gov. This can proceed through several pathways. One common mechanism involves oxidation of the methyl group, often catalyzed by enzymes such as cytochrome P450 in biological systems. This oxidation can lead to the formation of an unstable N-hydroxymethyl intermediate, which then decomposes to yield the secondary amine (nor-lindcarpine) and formaldehyde. Another pathway, often employed in synthetic chemistry, is the von Braun reaction, which involves reaction with cyanogen bromide to form a cyanamide, followed by hydrolysis to the secondary amine nih.gov.

Oxidation: The nitrogen atom itself can be oxidized. Reaction with peroxides or other oxidizing agents can lead to the formation of an N-oxide. This transformation alters the electronic properties and steric bulk around the nitrogen, which can, in turn, affect the molecule's biological activity and further reactivity. The formation of N-oxides is a common metabolic fate for tertiary amine-containing xenobiotics.

Furthermore, the heterocyclic rings can undergo degradation under more forceful conditions. Methods like the Hofmann exhaustive methylation can lead to the opening of the heterocyclic ring youtube.combrahmanandcollege.org.in. This reaction involves converting the tertiary amine into a quaternary ammonium salt, which then undergoes elimination upon treatment with a base, leading to ring cleavage youtube.combrahmanandcollege.org.in.

Reaction Type General Mechanism Key Intermediates/Products
N-Demethylation Oxidative or chemical cleavage of the N-CH3 bond.N-hydroxymethyl intermediate, secondary amine, formaldehyde.
N-Oxidation Reaction with oxidizing agents at the nitrogen lone pair.N-oxide.
Hofmann Exhaustive Methylation Quaternization of nitrogen followed by base-induced elimination.Quaternary ammonium salt, ring-opened product.

Factors Governing Chemical Stability and Degradation Pathways

The chemical stability of this compound is influenced by several factors, including pH, light, and temperature. As a tertiary amine, it is susceptible to degradation under certain conditions, primarily through oxidation and hydrolysis-like pathways.

pH: this compound is expected to be more stable in neutral or slightly basic conditions. In acidic solutions, the nitrogen atom will be protonated, forming a more water-soluble and generally more stable ammonium salt. However, strongly acidic or basic conditions, especially when combined with heat, can promote degradation reactions. For instance, acid-catalyzed hydrolysis of any sensitive functional groups on the aromatic rings could occur.

Oxidation: The aporphine alkaloid structure, particularly the tertiary amine and the electron-rich aromatic rings, is susceptible to oxidation. Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to the formation of various oxidation products, including the N-oxide. The phenolic hydroxyl groups, if present in the non-methylated precursor lindcarpine, are also prone to oxidation, which could potentially lead to colored degradation products.

Light: Photodegradation is a potential degradation pathway for complex organic molecules like this compound. The aromatic rings can absorb UV light, which can lead to the formation of reactive excited states. These excited states can then undergo a variety of reactions, including oxidation and rearrangement, leading to a loss of the parent compound. Photochemical routes have been utilized in the synthesis of some aporphine alkaloids, highlighting their susceptibility to light-induced transformations acs.org.

Temperature: Elevated temperatures will accelerate the rate of all potential degradation reactions. Thermally induced degradation could involve fragmentation of the molecule or polymerization.

The primary degradation pathways likely involve oxidation of the tertiary amine to the N-oxide and potential cleavage of the N-methyl group. Degradation of tertiary alkylamines in aqueous environments, for instance during water treatment processes, has been shown to proceed via oxidation, leading to the formation of secondary amines and aldehydes nih.gov.

Factor Effect on Stability Potential Degradation Products
pH More stable in neutral/slightly basic conditions.Hydrolysis products (if susceptible groups are present).
Light Can induce photodegradation.Oxidized and rearranged products.
Oxygen Susceptible to oxidation.N-oxide, products of aromatic ring oxidation.
Temperature Accelerates degradation rates.Fragmentation and polymerization products.

Biological Activities and Underlying Molecular Mechanisms of N Methyllindcarpine

In Vitro Biological Activity Investigations

Evaluation in Antiplasmodial Assays (Contextual, N-Methyllindcarpine often not tested directly)

While direct testing of this compound in antiplasmodial assays is not extensively documented in publicly available literature, the broader class of aporphine (B1220529) alkaloids has demonstrated notable activity against Plasmodium falciparum, the parasite responsible for malaria. For instance, the related oxoaporphine alkaloid, liriodenine, has shown inhibitory effects against various P. falciparum strains, including chloroquine-sensitive (D6, D10) and chloroquine-resistant (W2) clones, with IC50 values of 1.3, 4.1, and 2.4 μg/mL, respectively dntb.gov.ua. Another aporphine, anonaine, has also exhibited antiplasmodial activity against both chloroquine-sensitive (D10) and chloroquine-resistant (Dd2) strains of P. falciparum dntb.gov.ua. The biological activity of these related compounds suggests that the aporphine scaffold, which this compound possesses, is a promising starting point for the development of novel antimalarial agents. The crude alkaloidal extract of Phoebe grandis, a plant known to contain aporphine alkaloids, has also shown positive results in antiplasmodial activity screening, with an IC50 value of less than 8 µg/mL mdpi.com. This contextual evidence underscores the potential of aporphine alkaloids as a class in antiplasmodial research, though specific data for this compound remains to be elucidated.

Cytotoxicity Screening against Murine Leukemia Cell Lines (Indirect relevance through related compounds)

Direct cytotoxic screening data for this compound against murine leukemia cell lines is limited. However, studies on closely related compounds provide significant insights. From the stem bark of Actinodaphne pruinosa, (+)-methyllindcarpine was isolated alongside a novel analogue, (+)-N-(2-hydroxypropyl)lindcarpine. This N-substituted derivative of lindcarpine demonstrated cytotoxic activity against P-388 murine leukemia cells, with an IC50 value of 3.9 μg/mL. The structural similarity between this compound and these compounds suggests a potential for similar cytotoxic activity. The broader class of aporphine alkaloids has been a source of numerous compounds with anticancer properties nih.gov. For example, liriodenine and norushinsunine, isolated from the roots of Annona reticulata, have exhibited prominent dose-dependent cytotoxicity against the K-562 human leukemia cell line researchgate.net. These findings highlight the potential of the aporphine skeleton, and by extension this compound, as a template for anticancer drug discovery.

Kinase Inhibition Assays (e.g., CDK1/Cyclin B, DYRK1A)

In a screening of natural aristolactams and aporphine alkaloids for their inhibitory activity against Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), several aporphine alkaloids demonstrated notable and selective inhibition of DYRK1A mdpi.comnih.govnih.gov. While this compound was not among the compounds explicitly tested in this study, the results for structurally similar aporphines provide valuable insights.

Notably, none of the tested aporphine alkaloids were able to inhibit CDK1/Cyclin B activity at a concentration of 30 µM nih.govresearchgate.net. This suggests that the aporphine scaffold may possess a degree of selectivity for other kinases over CDK1/Cyclin B.

Conversely, several aporphine alkaloids displayed inhibitory activity against DYRK1A in the micromolar range. The results for selected aporphines from this study are summarized in the table below.

CompoundIC50 for DYRK1A (µM)IC50 for CDK1/Cyclin B (µM)
(-)-Roemerine15.0>30
Liriodenine3.1>30
(+)-11-Methoxynorneolistine2.5>30
Lysicamine2.4>30
(+)-N-Nornuciferine4.2>30

This data indicates that certain aporphine alkaloids are moderate inhibitors of DYRK1A. The varying potencies among these related compounds suggest that specific structural features influence their interaction with the kinase. Given that DYRK1A is implicated in neurodegenerative diseases and some cancers, the inhibitory activity of these aporphine alkaloids warrants further investigation nih.govnih.gov.

Structure-Activity Relationship (SAR) Analyses

Impact of N-Methylation on Molecular Target Interactions

The N-methylation of the aporphine scaffold appears to play a significant role in the biological activity of these compounds. Generally, the presence of an N-methyl group is considered a beneficial feature for the cytotoxicity of simple aporphines nih.gov. This structural modification can influence the compound's interaction with molecular targets, potentially by altering its basicity, lipophilicity, and steric profile, which in turn affects binding to enzymes and receptors.

Comparative Biological Activity with Other Aporphine Alkaloids from Natural Sources

This compound is one of a large family of aporphine alkaloids, and its biological activity can be understood in the context of its structural relatives. The aporphine skeleton is a recurring motif in a variety of bioactive natural products with a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

As discussed in the kinase inhibition section, different aporphine alkaloids exhibit varying degrees of potency and selectivity. For example, while several aporphines show moderate inhibition of DYRK1A, others like (+)-corydine and N-methyl-6,7-dimethoxy-isoquinolone were found to be inactive at 30 µM nih.govresearchgate.net. This highlights the sensitivity of the biological activity to subtle structural modifications on the aporphine core.

In terms of cytotoxicity, the oxoaporphine liriodenine often demonstrates potent activity against a range of cancer cell lines researchgate.net. The presence of the oxo group at C-7 is thought to be a key feature for this enhanced activity nih.gov. In contrast, simple aporphines like this compound, which lack this feature, may exhibit a different spectrum of activity. The table below presents a comparison of the IC50 values of selected aporphine alkaloids against the DYRK1A kinase, illustrating the diversity of activity within this class of compounds.

Aporphine AlkaloidIC50 for DYRK1A (µM)
(+)-11-Methoxynorneolistine2.5
Lysicamine2.4
Liriodenine3.1
(+)-N-Nornuciferine4.2
(-)-Roemerine15.0

This comparative data underscores the importance of the specific substitution patterns on the aporphine rings in determining the biological activity profile. Further comparative studies including this compound are necessary to precisely position its activity within the broader landscape of aporphine alkaloids.

Computational Studies on Molecular Interactions and Binding (e.g., Molecular Docking)

Despite a thorough search of available scientific literature, no specific computational studies, including molecular docking simulations, investigating the molecular interactions and binding of this compound have been identified.

Computational methods such as molecular docking are powerful tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. These in silico techniques are instrumental in drug discovery and molecular biology for understanding the potential mechanisms of action and for identifying potential protein targets.

Advanced Analytical Methodologies for N Methyllindcarpine Research

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)

Liquid chromatography coupled with mass spectrometry is a cornerstone technique for the analysis of alkaloids like N-Methyllindcarpine from complex matrices. mdpi.com The separation power of liquid chromatography, particularly ultra-high-performance liquid chromatography (UHPLC), combined with the mass accuracy and structural information from the mass spectrometer, makes it an indispensable tool. nih.govrsc.org

Researchers have developed methods for the simultaneous determination of multiple alkaloids from Lindera aggregata. nih.gov These methods often employ a reversed-phase C18 column and a gradient elution system. rsc.orgresearchgate.net For instance, a mobile phase consisting of an aqueous component (like water with ammonium (B1175870) acetate (B1210297) and acetic acid to control pH) and an organic component (like acetonitrile) is commonly used. nih.govresearchgate.net The use of UHPLC systems significantly enhances sample throughput by reducing analysis time and solvent consumption while improving resolution and lowering limits of quantitation (LOQs). nih.gov

Tandem mass spectrometry (MS/MS), often utilizing a triple quadrupole or ion trap analyzer, provides enhanced selectivity and sensitivity. thermofisher.com The technique operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion for the analyte of interest is selected and fragmented, and a resulting characteristic product ion is monitored. mdpi.com This process minimizes matrix interference and allows for highly sensitive quantification. unifi.it Electrospray ionization (ESI) in positive mode is typically employed for the analysis of alkaloids, as they readily form positive ions. nih.govresearchgate.net Recent studies have identified dozens of compounds from Lindera aggregata extracts, including numerous alkaloids, using UHPLC coupled with high-resolution mass spectrometry (HRMS) like quadrupole orbitrap systems. rsc.org

Table 1: Exemplary LC-MS/MS Parameters for Alkaloid Analysis in Lindera aggregata

Parameter Description Source(s)
Chromatography Ultra-High-Pressure Liquid Chromatography (UHPLC/UPLC) nih.gov, rsc.org, researchgate.net
Column Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or similar nih.gov, researchgate.net
Mobile Phase A Water with 10mM ammonium acetate (pH 3 with acetic acid) or 0.1% formic acid nih.gov, rsc.org, researchgate.net
Mobile Phase B Acetonitrile or Methanol (B129727) with 0.1% formic acid nih.gov, rsc.org, researchgate.net
Elution Type Gradient nih.gov, researchgate.net
Ionization Source Electrospray Ionization (ESI), positive mode nih.gov, researchgate.net
MS Analyzer Tandem Mass Spectrometry (MS/MS) nih.gov, researchgate.net

| Detection Mode | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) | rsc.org, mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for volatile and semi-volatile compounds. thermofisher.com It involves separating compounds in a gaseous mobile phase, followed by ionization and mass analysis. thermofisher.com While LC-MS is more commonly employed for non-volatile and thermally labile compounds like many alkaloids, GC-MS can be used for certain classes of alkaloids or their derivatives. nih.gov

For GC-MS analysis, compounds must be volatile and thermally stable. nih.gov Non-volatile compounds, including those with polar functional groups like hydroxyls and amines, often require a derivatization step to increase their volatility. nih.gov A common method is trimethylsilylation, which replaces acidic protons with trimethylsilyl (B98337) (TMS) groups. nih.gov The GC-MS system separates the derivatized analytes on a capillary column before they enter the mass spectrometer, which is typically a single quadrupole or ion trap instrument. frontiersin.org The mass spectrometer records the mass spectra of the eluting compounds, allowing for identification through library matching (e.g., NIST library) and quantification. frontiersin.orgmdpi.com While highly effective for many metabolites, the potential for thermal degradation and the need for derivatization can make it less direct than LC-MS for complex alkaloids like this compound. thermofisher.comnih.gov

Table 2: General GC-MS System Configuration

Component Typical Setting/Type Source(s)
Injection Split/Splitless Inlet frontiersin.org
Carrier Gas Helium, Hydrogen, or Nitrogen thermofisher.com
Column Capillary column (e.g., DB-5ms, HP-5ms) thermofisher.com
Oven Temperature-programmed libretexts.org
Ionization Source Electron Ionization (EI) at 70 eV nih.gov
Mass Analyzer Quadrupole, Ion Trap thermofisher.com

| Data Acquisition | Full Scan or Selected Ion Monitoring (SIM) | thermofisher.com |

Optimization of Chromatographic Separation Parameters

Optimizing chromatographic parameters is critical for achieving the desired resolution, sensitivity, and analysis time. libretexts.org For the LC-based separation of alkaloids like this compound, several factors are systematically adjusted.

Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer is a primary determinant of retention time and selectivity. mostwiedzy.pl Adjusting the gradient slope—how the organic modifier concentration changes over time—is essential for resolving complex mixtures containing compounds with a wide range of polarities. chromatographyonline.com

pH of the Mobile Phase: The pH affects the ionization state of acidic and basic analytes. libretexts.org For amine-containing alkaloids, a lower pH (e.g., pH 3) ensures the compounds are in their protonated, cationic form, which can lead to sharper peaks and better retention on reversed-phase columns. nih.govlibretexts.org

Stationary Phase Chemistry: While C18 is the most common stationary phase, other chemistries (e.g., C8, Phenyl, Cyano) can offer different selectivities for separating structurally similar alkaloids. chromatographyonline.com Coupling columns with different chemistries in series is an advanced strategy to improve the separation of particularly challenging peak pairs. chromatographyonline.com

Flow Rate and Temperature: Increasing the column temperature can decrease mobile phase viscosity, allowing for higher flow rates without excessive backpressure, and can also alter selectivity. mostwiedzy.pl These parameters must be balanced to achieve optimal efficiency. researchgate.net

Methodologies like Design of Experiments (DoE) can be employed to systematically investigate these variables and find the optimal conditions that maximize resolution while minimizing run time. mostwiedzy.plresearchgate.net

Emerging Spectroscopic Characterization Techniques

Beyond chromatography, various spectroscopic techniques are vital for the unambiguous structural confirmation of isolated compounds such as this compound. unizar-csic.es

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for de novo structure elucidation. libretexts.org One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework, connectivity between atoms, and stereochemistry of the molecule. msu.edu Chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOE) are key parameters used to piece together the complete molecular structure. msu.eduscispace.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. psu.edu It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. unirioja.es Characteristic absorption bands for O-H, N-H, C=O, C-O, and aromatic ring vibrations can confirm the presence of these moieties within the this compound structure. psu.eduresearchgate.net

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) and Orbitrap HRMS provide highly accurate mass measurements (typically <5 ppm error). This allows for the determination of the elemental formula of a compound, which is a critical piece of data in the identification process. rsc.org

UV-Visible Spectroscopy: This technique provides information about electronic transitions within the molecule, particularly in systems with conjugated double bonds, such as the aromatic rings found in alkaloids. unizar-csic.es The wavelength of maximum absorbance (λmax) is characteristic of the chromophore system.

These spectroscopic methods, used in conjunction, provide a comprehensive characterization of the chemical structure of this compound.

Future Research Directions and Potential Applications

Complete Elucidation of Stereochemical Configurations

A fundamental aspect of understanding any natural product's biological activity is the precise determination of its three-dimensional structure, including the absolute configuration of all stereocenters. For N-Methyllindcarpine, this is a critical first step. Aporphine (B1220529) alkaloids possess at least one stereocenter at C-6a, and the specific spatial arrangement of substituents can dramatically influence pharmacological activity.

Future research must focus on obtaining high-quality crystals of this compound suitable for X-ray crystallography. This technique would provide unambiguous assignment of its absolute stereochemistry. In cases where suitable crystals cannot be obtained, a combination of advanced NMR spectroscopic techniques (e.g., 2D ROESY) and chiral liquid chromatography (LC) methods can be employed. mdpi.com The latter often involves total hydrolysis of the compound to its constituent amino acid residues (if applicable) and subsequent analysis using a chiral stationary phase (CSP) or derivatization with a chiral reagent like Marfey's reagent. mdpi.com

Rational Design and Synthesis of this compound Analogs for Targeted Studies

The synthesis of analogs is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). For this compound, the rational design and synthesis of analogs could lead to compounds with improved potency, selectivity, or pharmacokinetic properties. Modern synthetic strategies, such as palladium-catalyzed cross-coupling reactions, have proven highly effective for the efficient construction of the protoberberine skeleton and its derivatives. nih.govnih.govacs.orgscilit.com

Future work should focus on creating a library of this compound analogs by modifying key positions on the aporphine scaffold. For instance, altering the substitution pattern on the aromatic rings or modifying the N-methyl group could significantly impact biological activity. These synthetic efforts would provide essential tools for probing the compound's mechanism of action and identifying its biological targets. nih.govnih.gov

Discovery of Novel Biological Targets and Pharmacological Pathways

The parent class of compounds, protoberberine alkaloids, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.govresearchgate.net They often exert their effects by interacting with multiple biological targets, such as DNA, various enzymes, and signaling proteins. nih.gov For instance, some protoberberine alkaloids are known to modulate key signaling pathways like PI3K/Akt and MAPK, which are often dysregulated in diseases like cancer. acs.orgnih.govbohrium.com

A crucial future direction is to identify the specific biological targets of this compound. This can be achieved through a variety of methods, including affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational docking studies. Identifying these targets will elucidate the compound's mechanism of action and reveal the pharmacological pathways it modulates, providing a strong foundation for its potential therapeutic applications. researchgate.net

Development of High-Throughput Screening Methods for this compound and Analogs

To efficiently evaluate the biological activity of this compound and its synthesized analogs, the development of high-throughput screening (HTS) assays is essential. HTS allows for the rapid testing of thousands of compounds against specific biological targets or in cell-based phenotypic screens. rsc.org Commercial and academic libraries of natural products, including alkaloids, are often used in such screening campaigns to discover new lead compounds. medchemexpress.comselleckchem.comselleckchem.com

Future research should focus on establishing robust and automated HTS platforms tailored to the anticipated activities of this compound. For example, if preliminary studies suggest anticancer potential, HTS assays could be designed to measure cell viability, apoptosis, or the inhibition of specific kinases in cancer cell lines. In a study screening various compound libraries for anthelmintic activity, while the alkaloid library tested did not yield hits, flavonoid and terpenoid libraries did, underscoring the importance of broad screening approaches. mdpi.com The development of such assays will be critical for accelerating the discovery process and identifying the most promising analogs for further development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.